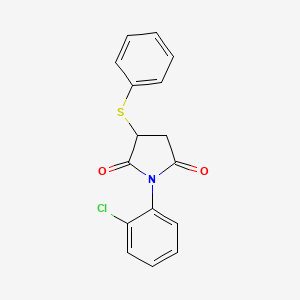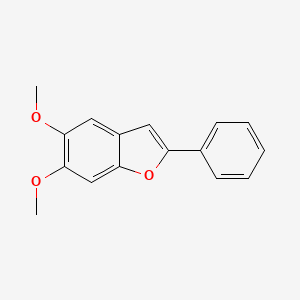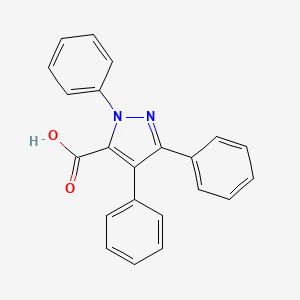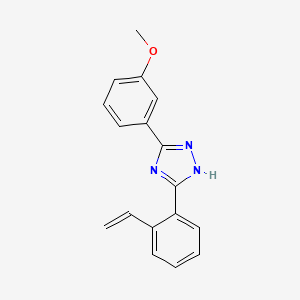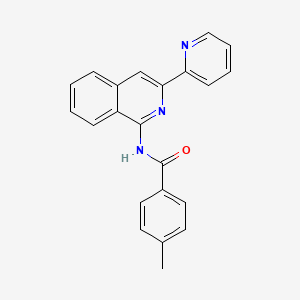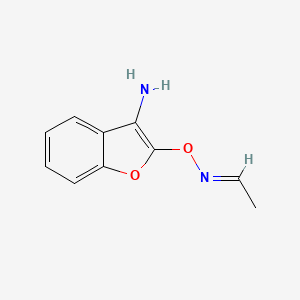
2-(2-dicyclohexylphosphanylphenyl)-6-phenylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Dicyclohexylphosphanylphenyl)-6-phenylphenol is a complex organic compound known for its unique structure and properties. It is a derivative of biphenyl with a dicyclohexylphosphanyl group and a phenyl group attached to the phenol ring. This compound is primarily used as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-6-phenylphenol typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine. The reaction is carried out under inert conditions, often using a solvent like tetrahydrofuran (THF) and a base such as n-butyllithium. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Dicyclohexylphosphanylphenyl)-6-phenylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl and phosphanyl groups can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts, along with bases like potassium carbonate (K2CO3), are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-(2-Dicyclohexylphosphanylphenyl)-6-phenylphenol is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: Used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The compound acts as a ligand, coordinating with metal centers (e.g., palladium) to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The dicyclohexylphosphanyl group enhances the electron-donating ability of the ligand, improving the reactivity and selectivity of the catalytic process .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dicyclohexylphosphino)biphenyl
- 2-(Dicyclohexylphosphanyl)-2’-(dimethylamino)biphenyl
- 2-(Dicyclohexylphosphino)-2’,4’,6’-triisopropylbiphenyl
Uniqueness
2-(2-Dicyclohexylphosphanylphenyl)-6-phenylphenol is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic applications, offering advantages in terms of reactivity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C30H35OP |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-(2-dicyclohexylphosphanylphenyl)-6-phenylphenol |
InChI |
InChI=1S/C30H35OP/c31-30-26(23-13-4-1-5-14-23)20-12-21-28(30)27-19-10-11-22-29(27)32(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1,4-5,10-14,19-22,24-25,31H,2-3,6-9,15-18H2 |
InChI Key |
QZEIEVDBNGIOJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC(=C4O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


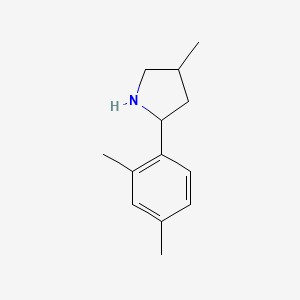
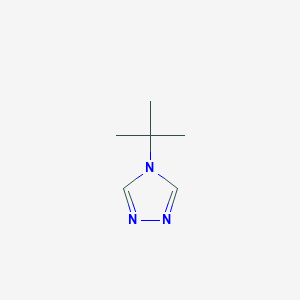
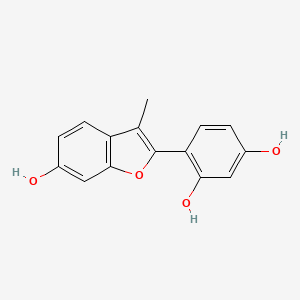
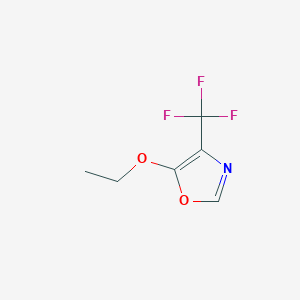
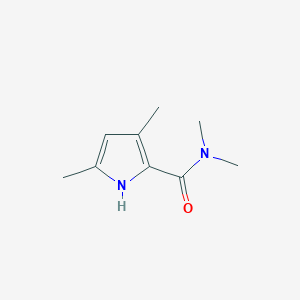
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12886039.png)
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12886048.png)
